Cysteine Protease inhibitor

Übersicht

Beschreibung

Cystein-Protease-Inhibitoren sind Verbindungen, die die Aktivität von Cystein-Proteasen hemmen, bei denen es sich um Enzyme handelt, die Proteine durch Spaltung von Peptidbindungen abbauen. Diese Inhibitoren sind entscheidend für die Regulierung der Proteolyse in lebenden Organismen und haben erhebliche Auswirkungen auf verschiedene physiologische und pathologische Prozesse, einschließlich Krankheiten wie Krebs, rheumatoide Arthritis und Osteoporose .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Einer der bekannten Cystein-Protease-Inhibitoren ist E-64, der durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung einer Epoxidstruktur beinhalten, die eine kovalente Bindung an das aktive Zentrum Cystein ermöglicht . Der Syntheseweg beinhaltet typischerweise die Verwendung von Reagenzien wie Jodessigsäure und Epoxysuccinylverbindungen unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cystein-Protease-Inhibitoren beinhaltet oft die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Formulierung umfassen, um die Inhibitoren in einer Form zu produzieren, die für pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cystein-Protease-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung nukleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Nitrilgruppen, Epoxide und verschiedene elektrophile Kriegsköpfe, die die kovalente Bindung an das aktive Zentrum Cystein ermöglichen . Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, pH-Werte und das Vorhandensein von Katalysatoren, um die Reaktionsausbeute zu optimieren .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise kovalente Addukte, bei denen der Inhibitor an das aktive Zentrum der Cystein-Protease gebunden ist, wodurch das Enzym inaktiv wird .

Wissenschaftliche Forschungsanwendungen

Cystein-Protease-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Einsatz in der Untersuchung zellulärer Prozesse wie Apoptose, Autophagie und Proteinabbau.

Industrie: Einsatz in der Produktion von Pharmazeutika, Agrochemikalien und Biotechnologieprodukten.

Wirkmechanismus

Cystein-Protease-Inhibitoren entfalten ihre Wirkung, indem sie an das aktive Zentrum von Cystein-Proteasen binden und so verhindern, dass das Enzym Peptidbindungen spaltet. Diese Bindung kann reversibel oder irreversibel sein, abhängig von der Art des Inhibitors . Die molekularen Ziele umfassen den katalytischen Cysteinrest im aktiven Zentrum des Enzyms, und die beteiligten Pfade umfassen oft die Hemmung der proteolytischen Aktivität und die Modulation zellulärer Signalwege .

Wirkmechanismus

Cysteine protease inhibitors exert their effects by binding to the active site of cysteine proteases, thereby preventing the enzyme from cleaving peptide bonds. This binding can be reversible or irreversible, depending on the nature of the inhibitor . The molecular targets include the catalytic cysteine residue in the enzyme’s active site, and the pathways involved often include inhibition of proteolytic activity and modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Cystein-Protease-Inhibitoren können mit anderen Protease-Inhibitoren wie Serin-Protease-Inhibitoren und Metalloprotease-Inhibitoren verglichen werden. Während Serin-Protease-Inhibitoren Serinreste im aktiven Zentrum und Metalloprotease-Inhibitoren Metallionen angreifen, zielen Cystein-Protease-Inhibitoren speziell auf den Cysteinrest ab . Diese Spezifität macht Cystein-Protease-Inhibitoren einzigartig in ihrer Wirkungsweise und potenziellen therapeutischen Anwendungen .

Liste ähnlicher Verbindungen

Serin-Protease-Inhibitoren: Zielen auf Serinreste im aktiven Zentrum ab.

Metalloprotease-Inhibitoren: Zielen auf Metallionen im aktiven Zentrum ab.

Aspartat-Protease-Inhibitoren: Zielen auf Asparaginsäurereste im aktiven Zentrum ab.

Eigenschaften

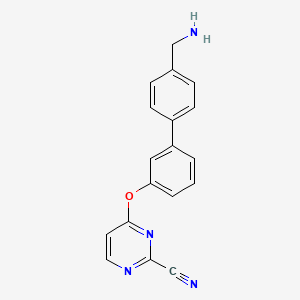

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18/h1-10H,11,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVQVAZRAZGSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

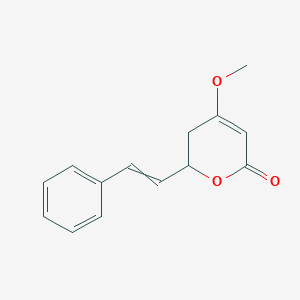

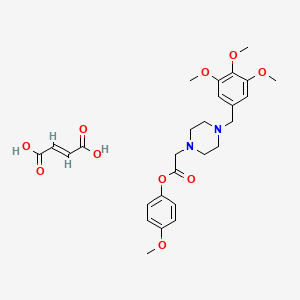

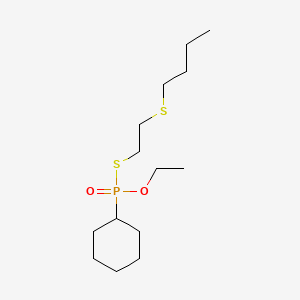

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)